Orthogonal Deprotection Selectivity
The Nps group is quantitatively cleaved by two equivalents of hydrogen chloride in methanol or non-polar solvents. These conditions are incompatible with the acid-labile Boc group (which requires stronger acid such as 50% TFA in DCM for removal) and do not affect the base-labile Fmoc group (which requires 20% piperidine in DMF for removal). This orthogonality was explicitly established by Zervas et al. in the foundational 1963 paper that introduced the Nps protecting group [1].
| Evidence Dimension | Deprotection condition and orthogonality |
|---|---|
| Target Compound Data | Nps group removed by 2 equiv HCl in methanol or non-polar solvents, or by thiolysis with 2-mercaptopyridine |
| Comparator Or Baseline | Boc group: requires 50% TFA in DCM; Fmoc group: requires 20% piperidine in DMF; neither condition affects Nps. Conversely, HCl/methanol conditions that remove Nps do not remove Boc or Fmoc. |
| Quantified Difference | Three-way orthogonality: Nps (mild acid/thiol), Boc (strong acid), Fmoc (base) are mutually compatible within a single synthetic sequence |
| Conditions | Solution-phase and solid-support peptide synthesis; reagent stoichiometry and solvent conditions as described in Zervas et al. (1963) [1] and Tun-Kyi (1978) [2] |
Why This Matters
This three-way orthogonality allows the simultaneous use of Nps, Boc, and Fmoc protecting strategies in a single synthetic sequence, a capability not shared by any single class of protecting group and directly relevant to procurement decisions for complex, multi-fragment peptide assembly.
- [1] Zervas, L.; Borovas, D.; Gazis, E. New Methods in Peptide Synthesis. I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups. J. Am. Chem. Soc. 1963, 85 (22), 3660–3666. DOI: 10.1021/ja00905a029. View Source
- [2] Tun-Kyi, A. Selective Removal of the o-Nitrophenylsulfenyl Protecting Group in Peptide Synthesis. Helv. Chim. Acta 1978, 61 (3), 1086–1090. DOI: 10.1002/hlca.19780610318. View Source
